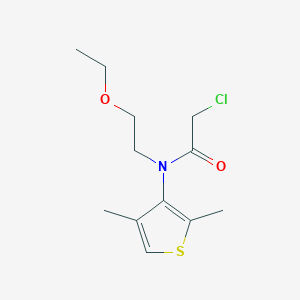![molecular formula C11H24OSi2 B14410787 Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane CAS No. 86576-50-3](/img/structure/B14410787.png)
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane involves the use of trimethylsilylating reagents. One common method is the reaction of trimethylsilyl chloride with alcohols, phenols, or carboxylic acids to form trimethylsiloxy groups . The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, trimethylsilyl chloride is produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This process also yields other methylsilane products, which can be separated and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane involves the formation of trimethylsiloxy groups, which protect reactive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, revealing the original functional group for further reactions . This makes it a valuable tool in multi-step synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the but-3-yn-2-yl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups bonded to a silicon atom.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Similar but with a different alkyl group.
Uniqueness
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane is unique due to its specific structure, which includes both a trimethylsilyl group and a but-3-yn-2-yl group. This combination provides unique reactivity and stability, making it suitable for specialized applications in chemical synthesis and industrial processes .
Propiedades
Número CAS |
86576-50-3 |
|---|---|
Fórmula molecular |
C11H24OSi2 |
Peso molecular |
228.48 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-4-trimethylsilylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C11H24OSi2/c1-11(2,12-14(6,7)8)9-10-13(3,4)5/h1-8H3 |
Clave InChI |
QZMNDQDKRGSHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)

![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
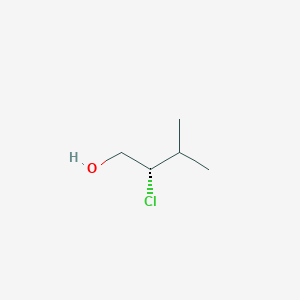
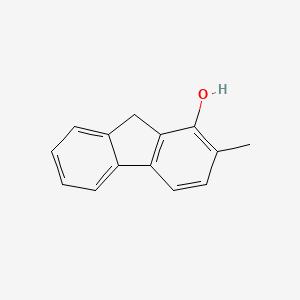
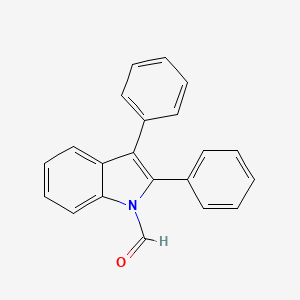
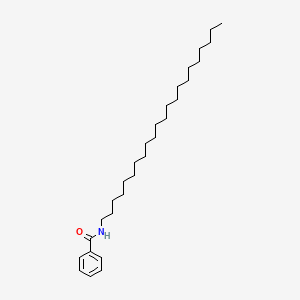
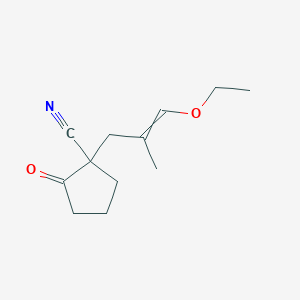
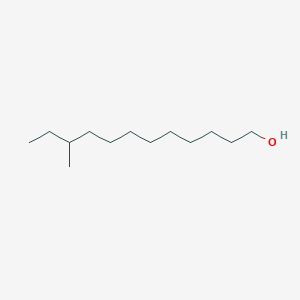

![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
